2-(2-Methoxyphenyl)-3-nitrochromen-4-one
Description
2-(2-Methoxyphenyl)-3-nitrochromen-4-one is a chromen-4-one derivative characterized by a methoxyphenyl group at position 2 and a nitro (-NO₂) substituent at position 3 on the chromenone core (Fig. 1). Chromen-4-ones (4H-1-benzopyran-4-ones) are heterocyclic compounds with a ketone at position 4 and a fused benzene ring, making them structurally versatile for chemical modifications.
Properties
CAS No. |
143468-20-6 |
|---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C16H11NO5/c1-21-12-8-4-3-7-11(12)16-14(17(19)20)15(18)10-6-2-5-9-13(10)22-16/h2-9H,1H3 |
InChI Key |
UBHSVZAIXCJAQZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-] |
Synonyms |
4H-1-Benzopyran-4-one,2-(2-methoxyphenyl)-3-nitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one with similar compounds:
Key Observations :
- Methoxy Position : The ortho-methoxy group on the phenyl ring (vs. para in other analogs) may sterically hinder intermolecular interactions, affecting crystallization or solubility .
- Core Structure : Chromen-4-ones (ketone-containing) exhibit greater planarity and conjugation than chromenes (unsaturated analogs), influencing UV-Vis absorption and binding to aromatic protein residues .
Crystallographic and Analytical Tools
- Structural Validation : Tools like SHELX , Mercury (for crystal packing visualization) , and WinGX (for data refinement) are critical for confirming substituent positions and intermolecular interactions.
- Spectroscopic Data: reports ¹³C-NMR peaks for nitro-chromenones (e.g., δ 163.7 ppm for C=O), which align with the target compound’s expected spectral features .
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